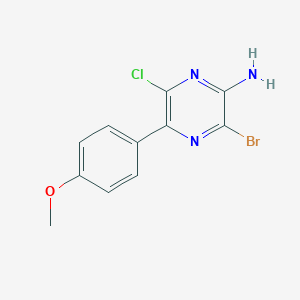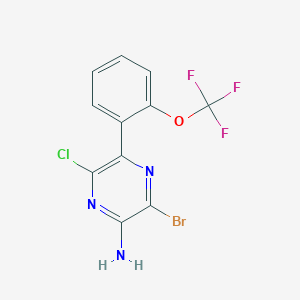
3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine is an organic compound belonging to the pyrazine family This compound features a pyrazine ring substituted with bromine, chlorine, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine typically involves multi-step organic reactions
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of methoxybenzene with a halogenated pyrazine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazine ring itself.
Coupling Reactions: The methoxyphenyl group can engage in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce extended aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are of interest for developing new technologies in electronics and photonics.
Mecanismo De Acción
The mechanism by which 3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies, including binding assays and molecular docking simulations.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-chloro-5-phenylpyrazin-2-amine: Lacks the methoxy group, which may affect its electronic properties and reactivity.
3-Bromo-6-chloro-5-(4-hydroxyphenyl)pyrazin-2-amine: Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding and solubility characteristics.
3-Bromo-6-chloro-5-(4-nitrophenyl)pyrazin-2-amine:
Uniqueness
3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (halogens) groups on the pyrazine ring. This combination allows for fine-tuning of its electronic properties, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
3-bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-17-7-4-2-6(3-5-7)8-10(13)16-11(14)9(12)15-8/h2-5H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZTHKHSSAIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole](/img/structure/B8157091.png)


